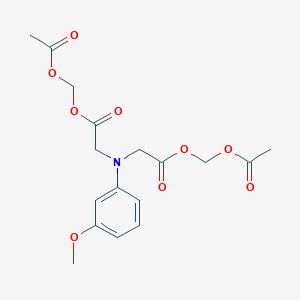

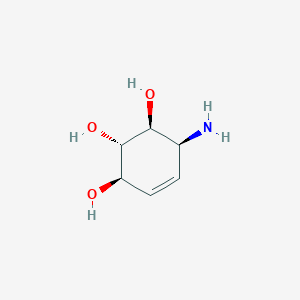

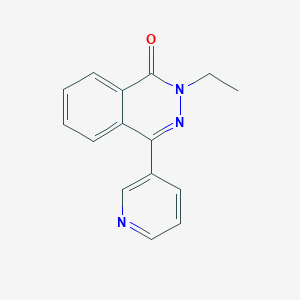

5-(Hydroxymethyl)nicotinonitrile

概要

説明

The compound 5-(Hydroxymethyl)nicotinonitrile is a pyridine derivative that has garnered attention due to its potential pharmacological activities, including antitumor, antibacterial, and antifungal properties. Pyridine derivatives have played a significant role in the last decade, with various functionalities being explored for their therapeutic potential .

Synthesis Analysis

The synthesis of related pyridine derivatives, such as the Fluro arylazo pyridine glucosides, has been achieved through green chemistry protocols, specifically using microwave-assisted synthesis. This method is advantageous due to its efficiency and reduced environmental impact. The synthesized compounds were characterized using spectroscopic techniques such as FT-IR, 1D, and 13C NMR, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was determined using X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and confirm the identity of the synthesized compound .

Chemical Reactions Analysis

The chemical reactions involving nicotine, a related pyridine alkaloid, have been studied to understand its metabolism by cytochrome P450 enzymes. The 5'-hydroxylation and N-demethylation of nicotine were investigated using first-principle electronic structure calculations. The 5'-hydroxylation occurs through a two-state stepwise process, with the hydrogen atom transfer (HAT) step being rate-determining. N-Demethylation involves N-methylhydroxylation followed by decomposition to nornicotine and formaldehyde. These insights into the reaction mechanisms are crucial for understanding the metabolic fate of nicotine and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a hydroxymethyl group can affect the compound's solubility, reactivity, and potential to form derivatives. The synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol demonstrates the versatility of hydroxymethylated compounds in generating a variety of isomers and derivatives, which can have different physical and chemical properties . The specific properties of 5-(Hydroxymethyl)nicotinonitrile would likely be influenced by the hydroxymethyl group and the nitrile functionality, although detailed property analysis is not provided in the given papers.

科学的研究の応用

Epigenetic Regulation and DNA Repair

5-Hydroxymethylcytosine (5-hmC), a chemical relative of 5-(Hydroxymethyl)nicotinonitrile, plays a significant role in epigenetic regulation and DNA repair systems. It serves as a predictive indicator for various cancers, neurological abnormalities, and other diseases. 5-hmC, as a DNA modification, is crucial in gene transcription regulation, distinguishing it from its precursor, 5-methylcytosine (5mC), which is mainly located in DNA's intra- or intergenic regions. The levels of 5-hmC in different tissues offer a useful tool for detecting numerous diseases and their progression, highlighting the importance of understanding hydroxymethylation for disease diagnosis and treatment strategies (Shukla, Sehgal, & Singh, 2015).

Biomass Conversion to Valuable Chemicals

5-Hydroxymethylfurfural (HMF) is another closely related compound, derived from biomass, including hexose carbohydrates and lignocellulose. It is considered a platform chemical with the potential to replace non-renewable hydrocarbon sources significantly. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are critical for the development of new polymers, functional materials, and sustainable fuels. This highlights the role of HMF derivatives in advancing green chemistry and providing sustainable alternatives to fossil-based chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Cancer Biomarkers

The aberrant patterns of 5-hydroxymethylcytosine (5hmC) in cell-free DNA have been identified as novel biomarkers in cancer research. The oxidized form of 5-methylcytosine plays a substantial role in DNA demethylation, affecting carcinogenesis. Studies indicate that 5hmC levels in cell-free DNA could potentially surpass classical markers in cancer detection, treatment, and prognosis. This opens new avenues for early cancer detection and precision oncology, leveraging 5-hydroxymethylation as a biomarker for various cancers (Xu et al., 2021).

Renewable Adhesives and Polymers

5-Hydroxymethylfurfural (HMF) and its derivatives show great promise as key reactants in producing renewable adhesives and polymers. Given the large-scale use of adhesives in industries like wood and foundry, which currently rely on fossil-based binders, HMF derivatives offer a sustainable alternative. These compounds are being explored for their potential to replace traditional adhesives with renewable, eco-friendly options. This not only contributes to reducing reliance on fossil resources but also promotes the development of green manufacturing processes (Thoma et al., 2020).

Safety And Hazards

5-(Hydroxymethyl)nicotinonitrile is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

特性

IUPAC Name |

5-(hydroxymethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMDVGJZONSKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625599 | |

| Record name | 5-(Hydroxymethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)nicotinonitrile | |

CAS RN |

135124-71-9 | |

| Record name | 5-(Hydroxymethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135124-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)